2-Methylthio ATP tetrasodium

Description

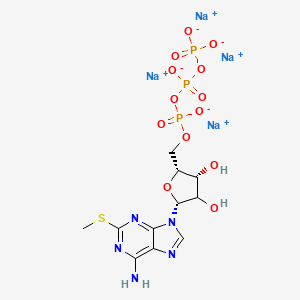

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetrasodium;[[[(2R,3R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N5O13P3S.4Na/c1-33-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;;/q;4*+1/p-4/t4-,6+,7?,10-;;;;/m1..../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEFBRHXFDJPTA-KSYRULCJSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N5Na4O13P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanisms of Action at Purinergic Receptors

Agonist Activity at P2 Receptors

Non-Selective P2 Receptor Agonism

2-Methylthio ATP tetrasodium (B8768297) is characterized as a non-selective P2 receptor agonist, meaning it can activate multiple receptor subtypes within both the P2X and P2Y families. medchemexpress.comtargetmol.comtocris.com This broad activity profile has been instrumental in the initial characterization of purinergic signaling pathways. nih.gov It is considered one of the most potent agonists for both P2X and P2Y receptors. nih.gov Its ability to activate these receptors without engaging adenosine (B11128) receptors was a critical factor in establishing the existence of two distinct P2 receptor families. nih.gov The compound's non-selectivity means it can mimic many of the physiological effects of ATP by binding to these receptors, making it a staple in research focused on cell signaling and metabolic processes. targetmol.com

Specific Activation of P2X Receptor Subtypes

While broadly acting, the potency and efficacy of 2-MeSATP can vary across the different P2X receptor subtypes. The seven mammalian P2X receptor subunits (P2X1-7) assemble to form trimeric, ATP-gated cation channels. nih.gov

The P2X1 receptor is known for its high affinity for ATP, and 2-MeSATP is also a potent agonist at this subtype. nih.gov In studies on rat P2X1 receptors, 2-MeSATP acted as a full agonist. nih.gov Human P2X1 receptors are also activated by nanomolar concentrations of 2-MeSATP. nih.gov The interaction of 2-MeSATP with the P2X1 receptor is significant in various physiological contexts, including the regulation of smooth muscle cell proliferation. nih.gov While α,β-methylene-ATP is often noted for its preference for P2X1 receptors, 2-MeSATP also demonstrates high potency at this subtype. uea.ac.ukmdpi.com Research using a non-desensitizing P2X2/P2X1 chimera revealed that 2-MeSATP could activate the receptor with nanomolar potency, suggesting the intrinsic sensitivity of the P2X1 ectodomain is very high. researchgate.net

Agonist Potency at P2X1 Receptors

| Agonist | Receptor | Activity | EC₅₀/Potency | Reference |

|---|---|---|---|---|

| 2-MeSATP | Human P2X1 | Activation | Nanomolar concentrations | nih.gov |

| 2-MeSATP | Rat P2X1 | Full Agonist | Not specified | nih.gov |

| 2-MeSATP | P2X2/P2X1 Chimera | Activation | EC₅₀: 3.5 to 73 nM | researchgate.net |

| 2-MeSATP | Multiple P2X Receptors | Potent Agonist | EC₅₀ = 54 nM (P2X₁) | news-medical.net |

2-Methylthio ATP is also an effective agonist at P2X2 receptors. targetmol.comcaymanchem.com Studies on histaminergic neurons in the tuberomamillary nucleus, which predominantly express P2X2 receptors, showed that 2-MeSATP had the same efficacy as ATP, though with a slightly lower potency. nih.gov In these neurons, the EC₅₀ for 2-MeSATP was 84 μM compared to 48 μM for ATP. nih.gov The compound is described as a full agonist at the P2X2 receptor. chemrxiv.org

The P2X3 receptor, which is highly expressed in sensory neurons, is potently activated by 2-MeSATP. oup.comfrontiersin.org This compound is a potent agonist for both homomeric P2X3 and heteromeric P2X2/3 receptors. nih.govnih.gov The introduction of a methylthio group at the 2-position of ATP was found to slightly increase the affinity for the P2X3 receptor, resulting in the potent but unselective agonist 2-MeSATP (EC₅₀ = 0.35 μM). news-medical.netfrontiersin.org X-ray crystallography studies have provided detailed insights into the binding of 2-MeSATP to the human P2X3 receptor, showing it bound in the desensitized state. rcsb.orgcardiff.ac.ukox.ac.uk This structural information helps to understand the molecular basis of its agonist activity. frontiersin.org

Beyond P2X1, P2X2, and P2X3, 2-MeSATP also engages other P2X receptor subtypes. It is a partial agonist at P2X4 and P2X7 receptors, typically requiring micromolar concentrations for activation. uea.ac.uk In some studies, 2-MeSATP showed activity at the P2X4 receptor with a pEC50 (Ca2+-flux) of 6.11 and moderate activity at the P2X7 receptor with a pEC50 (YO-PRO-1) of 5.66. chemrxiv.org In vivo microdialysis studies in the hippocampus have shown that 2-MeSATP, acting as a P2X1-7 active agonist, can drastically increase extracellular serotonin (B10506) levels. nih.gov The compound's interaction with various P2X subtypes, including P2X5 and P2X6, has also been noted, although it is generally less potent at these compared to P2X1 and P2X3. mdpi.com

2-MeSATP Activity Across P2X Subtypes

| Receptor Subtype | Reported Activity | EC₅₀ / Potency | Reference |

|---|---|---|---|

| P2X1 | Full/Potent Agonist | 54 nM | nih.govnews-medical.net |

| P2X2 | Full Agonist | EC₅₀ = 84 μM | nih.govchemrxiv.org |

| P2X3 | Potent Agonist | 0.35 μM | news-medical.netfrontiersin.org |

| P2X4 | Partial Agonist | pEC₅₀ = 6.11 (Ca²⁺-flux) | chemrxiv.orguea.ac.uk |

| P2X7 | Partial/Moderate Agonist | pEC₅₀ = 5.66 (YO-PRO-1) | chemrxiv.orguea.ac.uk |

P2X3 Receptor Interactions (as a potent agonist for most homomeric/multimeric P2XRs)

Specific Activation of P2Y Receptor Subtypes

2-Methylthio ATP (2-MeS-ATP) demonstrates a varied pattern of agonism across the P2Y receptor family, potently activating some subtypes while showing limited to no effect on others. This selectivity is crucial for its use in experimental pharmacology.

2-Methylthio ATP is a potent agonist at the P2Y1 receptor. nih.govnih.govarvojournals.org It has been shown to be less potent than its diphosphate (B83284) counterpart, 2-Methylthio-ADP (2-MeS-ADP), but more potent than the endogenous agonist ADP at this receptor. nih.gov Studies on human P2Y1 receptors expressed in astrocytoma cells reported an EC₅₀ value of 51 nM for 2-MeS-ATP in stimulating inositol (B14025) phosphate (B84403) accumulation. caymanchem.com Another study identified an EC₅₀ of 8 nM. nih.gov

The P2Y12 receptor is a key receptor in platelet aggregation and is primarily activated by ADP. 2-MeS-ATP and its diphosphate analog, 2-MeS-ADP, are both more potent agonists at the P2Y12 receptor than ADP itself. jci.org In contrast, ATP often acts as an antagonist at this receptor subtype. nih.gov The high potency of 2-MeS-ADP has been well-documented, with an EC₅₀ of 5 nM for the human P2Y12 receptor. medchemexpress.com While direct quantitative data for 2-MeS-ATP's potency at P2Y12 is less common, its characterization as a potent agonist is widely accepted.

Similar to the P2Y12 receptor, the P2Y13 receptor is activated by ADP. nih.gov ATP can function as a partial agonist at this site. nih.gov Evidence suggests that 2-MeS-ATP also acts as an agonist at the P2Y13 receptor. In a study on pulmonary artery vasa vasorum endothelial cells, which express P2Y13 receptors, 2-MeS-ATP elicited the strongest intracellular calcium responses among several agonists tested. nih.gov This effect was significantly inhibited by the P2Y13-selective antagonist MRS2211, indicating that the response is mediated through this receptor. nih.gov The diphosphate form, 2-MeS-ADP, is a known potent agonist for the P2Y13 receptor, with an EC₅₀ of 19 nM for the human subtype. medchemexpress.comscbt.com

The interaction of 2-MeS-ATP with P2Y6 and P2Y11 receptors is significantly weaker compared to its effects on P2Y1, P2Y12, and P2Y13.

At the human P2Y11 receptor, 2-MeS-ATP acts as an agonist, but with lower potency than ATP. The reported EC₅₀ value for 2-MeS-ATP at the P2Y11 receptor is 13.8 μM, whereas ATP has an EC₅₀ of 2.83 μM. nih.gov

For the P2Y6 receptor, which is preferentially activated by uridine (B1682114) diphosphate (UDP), research indicates that 2-MeS-ATP has minimal to no activity. medchemexpress.comlupinepublishers.com Studies explicitly state that ATP, ADP, and their 2-methylthio derivatives are virtually inactive at the P2Y6 receptor. lupinepublishers.com This contradicts the notion of moderate agonism and points towards a lack of significant interaction.

2-MeS-ATP displays weak partial agonism or no significant activity at P2Y2 and P2Y4 receptors. These receptors are unique in that they are typically activated by both ATP and uridine triphosphate (UTP) with similar potency. physiology.orgmdpi.commdpi.com

For the P2Y2 receptor, 2-MeS-ATP is a significantly less potent and less efficacious agonist than ATP or UTP. physiology.orgmdpi.com One study reported an EC₅₀ of 5.1 x 10⁻⁵ M (51 μM) for 2-MeS-ATP, compared to 1.3 μM for ATP and 1.9 μM for UTP. physiology.org Other reports confirm that 2-MeS-ATP is a weak partial agonist or is inactive at the P2Y2 subtype. nih.govmdpi.combibliotekanauki.pl

The P2Y4 receptor shares a similar agonist selectivity profile with the P2Y2 receptor, although species differences exist. mdpi.com Given the very low potency of 2-MeS-ATP at P2Y2 receptors, its activity at P2Y4 receptors is also considered minimal. nih.gov

Moderate Agonism at P2Y6 and P2Y11 Receptors

Receptor Selectivity and Affinity Profiling

The pharmacological profile of 2-Methylthio ATP is defined by its high potency at the ADP-sensitive P2Y receptors (P2Y1, P2Y12, P2Y13), moderate to low potency at the ATP-sensitive P2Y11 receptor, and minimal activity at the UTP/ATP-sensitive (P2Y2, P2Y4) and UDP-sensitive (P2Y6) receptors. This selectivity makes it a non-specific agonist for the P2Y1/12/13 subgroup. medchemexpress.commedchemexpress.commedchemexpress.com

The following table summarizes the reported potency (EC₅₀) of 2-Methylthio ATP at various human P2Y receptor subtypes, illustrating its selectivity profile.

Table 1: Potency of 2-Methylthio ATP at Human P2Y Receptors

| Receptor Subtype | EC₅₀ (μM) | Potency Level |

|---|---|---|

| P2Y1 | 0.008 - 0.3 | High |

| P2Y11 | 13.8 | Moderate |

| P2Y2 | 51 | Minimal |

| P2Y12 | High Potency Agonist | High |

| P2Y13 | High Potency Agonist | High |

| P2Y6 | Virtually Inactive | Minimal/None |

Data compiled from multiple sources. nih.govarvojournals.orgnih.gov "High Potency Agonist" is indicated where specific EC₅₀ values for 2-MeS-ATP were not found but it is described as a potent activator.

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| 2-Methylthio ATP tetrasodium | 2-MeS-ATP |

| Adenosine triphosphate | ATP |

| Adenosine diphosphate | ADP |

| Uridine triphosphate | UTP |

| Uridine diphosphate | UDP |

| 2-Methylthio-ADP | 2-MeS-ADP |

| Adenosine-3′-phosphate-5′-phosphate | A3P5P |

| MRS2179 |

Characterization of Agonist Potency Across P2 Receptor Families

2-MeSATP is recognized as a potent agonist at multiple P2X and P2Y receptor subtypes, often exhibiting greater potency than the endogenous agonist, ATP. oup.comnih.gov The P2 receptor family is broadly divided into two main classes: the P2X receptors, which are ligand-gated ion channels, and the P2Y receptors, which are G protein-coupled receptors. nih.gov

The agonist activity of 2-MeSATP extends across both families, though its potency varies considerably among the different receptor subtypes. For instance, it is a potent agonist at several P2X receptors, including P2X1 and P2X3. tocris.comnews-medical.net Studies have reported EC50 values of 54 nM for the P2X1 receptor and 350 nM for the P2X3 receptor, highlighting its high affinity for these subtypes. tocris.comnews-medical.net In human saphenous vein smooth muscle, the rank order of potency for inducing contraction was determined to be αβ-MeATP > 2-MeSATP > BzATP > ATP, with 2-MeSATP having an EC50 of 16.8±1.2 μmol/L. ahajournals.org

Simultaneously, 2-MeSATP is a well-established agonist for several P2Y receptors. medchemexpress.combiolog.de It is particularly potent at the P2Y1 receptor, where it has been shown to increase inositol phosphate accumulation in astrocytoma cells expressing the human P2Y1 receptor with an EC50 of 51 nM. caymanchem.com It also demonstrates activity at the P2Y2 receptor. caymanchem.com In some experimental models, such as rat hippocampal nerve terminals, 2-MeSATP, acting on P2Y1, P2Y2, and/or P2Y4 receptors, has an inhibitory effect on glutamate (B1630785) release. jneurosci.org However, its potency can be lower at other P2Y subtypes. For example, in studies on human CD4+ T lymphocytes, the rank order of potency for increasing cAMP was ATPγS ≈ BzATP > ATP > 2-methylthio-ATP. aai.org

The following table summarizes the reported agonist potency of 2-MeSATP at various P2 receptor subtypes.

| Receptor Subtype | Reported Potency (EC50/IC50) | Cell/Tissue Type | Reference |

| P2X1 | 54 nM | Recombinant | tocris.comnews-medical.net |

| P2X3 | 350 nM | Recombinant | tocris.comnews-medical.net |

| P2Y1 | 51 nM | 1321N1 astrocytoma cells (human) | caymanchem.com |

| Human Saphenous Vein (Contraction) | 16.8±1.2 μmol/L | Human Saphenous Vein | ahajournals.org |

Distinction from Adenosine Receptor Activation

A crucial characteristic of 2-MeSATP that enhances its utility as a research tool is its lack of activity at adenosine receptors (also known as P1 receptors). nih.gov Extracellular ATP can be rapidly hydrolyzed by ectonucleotidases to adenosine, which then activates adenosine receptors, complicating the interpretation of ATP's effects. jneurosci.orgnih.gov

Because 2-MeSATP does not activate adenosine receptors, it was an important compound in establishing the existence of two distinct families of purinergic receptors (P2X and P2Y) that are separate from the adenosine (P1) receptor family. nih.gov For example, in studies of coronary vasodilation in guinea-pig hearts, while the effects of ATP were mediated by its breakdown to adenosine and subsequent A2A receptor activation, the effects of 2-MeSATP were not antagonized by adenosine receptor antagonists. nih.gov This clearly demonstrates that 2-MeSATP's actions are mediated directly through P2 receptors and not indirectly through adenosine receptor activation. nih.gov

Similarly, in studies of hippocampal slices, while ATP itself could lead to the activation of adenosine A1 receptors after its conversion to adenosine, 2-MeSATP was used to specifically probe the effects of P2Y1 receptor activation on interneurons, independent of adenosine receptor signaling. jneurosci.org This property allows researchers to dissect the direct contributions of P2 receptor signaling from the confounding effects of adenosine.

Intracellular Signaling Cascades Modulated by 2 Methylthio Atp

Ion Channel Activation and Ion Flux

Activation of purinergic receptors by 2-Methylthio ATP directly or indirectly influences the activity of various ion channels, leading to changes in ion flux across the plasma membrane and subsequent alterations in cellular excitability and function.

A primary and well-documented effect of 2-Methylthio ATP is the elevation of intracellular calcium concentration ([Ca²⁺]i). This response is critical in mediating a wide range of cellular processes. The compound triggers [Ca²⁺]i increases in numerous cell types, including human retinal pigment epithelial (RPE) cells, bovine spermatozoa, and rat striatal astrocytes. arvojournals.orgoup.comnih.gov

In many instances, this calcium elevation is initiated by the activation of P2Y receptors, which are coupled to G proteins that stimulate phospholipase C (PLC). nih.gov PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of Ca²⁺ from these intracellular stores. nih.govfrontiersin.org For example, in rat striatal astrocytes, the [Ca²⁺]i rise elicited by purine (B94841) analogues like 2-Methylthio ATP is due solely to release from thapsigargin-sensitive intracellular stores and is mediated by a G-protein-linked P2Y receptor coupled to PLC. nih.gov Similarly, in human RPE cells, 2-Methylthio ATP produces concentration-related increases in [Ca²⁺]i, primarily through P2Y1 receptor activation, which involves release from intracellular stores without a significant influx of extracellular calcium. arvojournals.org

Table 1: Effect of 2-Methylthio ATP on Intracellular Calcium Elevation in Various Cell Types

| Cell Type | Receptor Implicated | Primary Mechanism | Reference |

|---|---|---|---|

| Human Retinal Pigment Epithelial (RPE) Cells | P2Y1 | Release from intracellular stores | arvojournals.org |

| Bovine Spermatozoa | P2y | Enhanced Ca²⁺ uptake (influx) | oup.com |

| Rat Striatal Astrocytes | P2Y | Release from intracellular stores (PLC-dependent) | nih.gov |

| Primary Rat Arcuate Nucleus Neurons | P2X₂ and P2Y₁ | Calcium influx | caymanchem.com |

2-Methylthio ATP is known to evoke inward electrical currents in various excitable and non-excitable cells through the activation of P2X and P2Y receptors. In electrophysiological studies using the whole-cell voltage-clamp technique, application of 2-Methylthio ATP induces inward currents in cells such as rat ventricular myocytes, hippocampal interneurons, and cultured rat microglia. nih.govjneurosci.orgcapes.gov.br

In rat ventricular myocytes, 2-Methylthio ATP evokes a transient inward current (IATP) that appears to be generated via receptor-operated channels, a mechanism distinct from the G protein-mediated increase in Ca²⁺ current also observed with ATP. nih.gov In hippocampal interneurons, 2-Methylthio ATP elicits time- and voltage-dependent inward currents that are sensitive to the P2Y1 receptor antagonist MRS2179, leading to cell depolarization. jneurosci.org This indicates a direct modulation of neuronal excitability through P2Y1 receptor activation coupled to an ion channel.

Studies on LLC-PK1 kidney cells and cardiac myocytes from a cardiomyopathy mouse model have shown that 2-Methylthio ATP stimulates inward currents through P2X receptors. physiology.orgphysiology.org These currents are cation-selective, often allowing the passage of Na⁺ and K⁺, and contribute to membrane depolarization. physiology.org The specific P2X subunit composition can influence the agonist's potency and the current's characteristics. For example, in cultured rat myenteric neurons, 2-Methylthio ATP activates a slowly inactivating inward current consistent with the properties of P2X2 receptors. nih.gov

Table 2: Inward Currents Induced by 2-Methylthio ATP

| Cell Type | Receptor Implicated | Current Characteristics | Reference |

|---|---|---|---|

| Rat Ventricular Myocytes | P2 (Receptor-operated channel) | Transient inward current | nih.gov |

| Hippocampal Interneurons | P2Y1 | Time- and voltage-dependent inward current | jneurosci.org |

| LLC-PK1 Cells | P2X | Sustained, cation-selective inward current | physiology.org |

| Cultured Rat Microglia | P2Y-type | Inward current at -70 mV holding potential | capes.gov.br |

Induction of Intracellular Calcium Ion Elevation

G Protein-Coupled Receptor (GPCR) Signaling Transduction

2-Methylthio ATP is a particularly potent and often selective agonist at several P2Y receptor subtypes. These receptors couple to various heterotrimeric G proteins, initiating distinct downstream signaling cascades that regulate a multitude of cellular functions.

A hallmark of P2Y receptor activation, particularly the P2Y1, P2Y2, P2Y4, and P2Y6 subtypes, is the stimulation of phospholipase C (PLC), leading to the accumulation of inositol phosphates (IPs). 2-Methylthio ATP is a potent stimulator of this pathway, primarily through its action on P2Y1 receptors. In 1321N1 astrocytoma cells engineered to express the human P2Y1 receptor, 2-Methylthio ATP increases inositol phosphate (B84403) accumulation with a high potency (EC50 = 51 nM). caymanchem.com

This signaling pathway is initiated by the binding of 2-Methylthio ATP to a Gq/11-coupled P2Y receptor. nih.govnih.gov The activated G protein stimulates PLCβ, which then catalyzes the breakdown of PIP2 into the second messengers IP3 and DAG. The resulting increase in IP3 triggers the release of calcium from intracellular stores, as detailed previously. This pathway has been observed in various cell types, including rat Sertoli cells and turkey erythrocyte membranes, where 2-Methylthio ATP is used as a classic P2Y1 agonist to study PLC activation. researchgate.netnih.gov

The effect of 2-Methylthio ATP on adenylyl cyclase activity and cyclic AMP (cAMP) levels is complex and receptor-subtype dependent, encompassing both inhibition and stimulation.

Inhibition of adenylyl cyclase is a key signaling pathway for P2Y12 receptors, which are coupled to Gi/o proteins. In cell types expressing these receptors, such as PC12 neuronal cells and blood platelets, 2-Methylthio ATP acts as a highly potent agonist, leading to a decrease in stimulated cAMP levels. nih.gov In PC12 cells, 2-Methylthio ATP and its diphosphate (B83284) counterpart, 2-Methylthio ADP, were found to be the most potent agonists for inhibiting adenylyl cyclase, with IC50 values of 0.13 nM and 0.12 nM, respectively. nih.govaminer.org This inhibitory effect is sensitive to pertussis toxin, confirming the involvement of Gi/o proteins. nih.gov

Table 3: Potency of Adenine (B156593) Nucleotides in Modulating Adenylyl Cyclase in PC12 Cells

| Agonist | Effect | Potency (IC50) | Reference |

|---|---|---|---|

| 2-Methylthio ATP | Inhibition of stimulated cAMP accumulation | 0.13 nM | nih.gov |

| 2-Methylthio ADP | Inhibition of stimulated cAMP accumulation | 0.12 nM | nih.gov |

| ADPβS | Inhibition of stimulated cAMP accumulation | 71 nM | nih.gov |

| ATP | Inhibition of stimulated cAMP accumulation | 164 nM | nih.gov |

| ADP | Inhibition of stimulated cAMP accumulation | 244 nM | nih.gov |

Protein Kinase C (PKC) is a family of serine/threonine kinases that are key downstream effectors in GPCR signaling. The activation of PLC by 2-Methylthio ATP generates diacylglycerol (DAG), a crucial activator for conventional and novel PKC isoforms, including PKCα. In bovine spermatozoa, extracellular ATP, acting through P2y receptors, activates PKCα, and the ATP-stimulated acrosome reaction is inhibited by a PKC-specific inhibitor. oup.com

In Madin-Darby canine kidney (MDCK) cells, nucleotides such as ATP, UTP, and 2-Methylthio ATP stimulate phospholipase D (PLD) activity. nih.gov This stimulation is dependent on PKC, as it is inhibited by the PKC inhibitor chelerythrine (B190780) and by the downregulation of PKC through prolonged phorbol (B1677699) ester treatment. nih.gov Furthermore, studies in mouse embryonic stem cells have shown that ATP can translocate PKCα from the cytosol to the membrane, a key step in its activation, and 2-Methylthio ATP was shown to stimulate cell proliferation through pathways involving PKC. nih.gov This indicates that 2-Methylthio ATP, by activating PLC-coupled P2Y receptors, can effectively trigger the PKCα signaling cascade, which in turn phosphorylates numerous cellular substrates to regulate diverse functions like secretion, gene expression, and proliferation.

Adenylyl Cyclase Modulation and cAMP Levels

Downstream Cellular Effectors and Regulatory Pathways

Activation of P2Y receptors by 2-Methylthio ATP tetrasodium (B8768297) initiates a cascade of intracellular events that modulate a diverse array of cellular functions. These downstream effects are mediated by a complex network of second messengers and protein kinases, leading to specific physiological responses in different cell types. The primary signaling pathways engaged include the mobilization of intracellular calcium, the activation of the mitogen-activated protein kinase (MAPK) cascade, and the stimulation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.

Calcium Mobilization and Associated Signaling

One of the most prominent and rapid responses following the binding of 2-Methylthio ATP to its receptors is the elevation of intracellular calcium concentration ([Ca²⁺]i). ahajournals.orgnih.govarvojournals.orgnih.gov This occurs primarily through the activation of Gq-coupled P2Y receptors, such as P2Y₁, which stimulates phospholipase C (PLC). bibliotekanauki.plconicet.gov.ar PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of Ca²⁺ from intracellular stores. nih.govnih.gov

This surge in cytosolic calcium acts as a crucial second messenger, influencing a variety of cellular processes. For instance, in endothelial cells, 2-Methylthio ATP-induced calcium release is a key step in signaling vasodilation. ahajournals.org In human retinal pigment epithelial (RPE) cells, 2-Methylthio ATP, acting on P2Y₁ receptors, elicits transient increases in [Ca²⁺]i. arvojournals.org Similarly, studies in rat hepatocytes have shown that 2-Methylthio ATP and 2-Methylthio ADP produce indistinguishable repetitive transients in cytosolic free calcium, indicating they act on a common P2Y₁ receptor. nih.gov In astrocytes and neurons of the dorsal spinal cord, 2-Methylthio ATP is more potent than ATP in evoking an increase in [Ca²⁺]i, which is derived from intracellular stores and is blocked by thapsigargin. nih.gov

Interestingly, some research suggests that 2-Methylthio ATP can induce calcium mobilization through pathways independent of the canonical PLC-IP₃ axis. In rat hippocampal neurons, the [Ca²⁺]i increase initiated by 2-Methylthio ATP was not inhibited by a PLC inhibitor or an IP₃ receptor antagonist, pointing towards an alternative G-protein-mediated mechanism. nih.gov This compound has also been observed to regulate potassium currents in these neurons, an effect potentially mediated directly by the beta-gamma subunits of a G-protein. nih.gov

Table 1: Research Findings on 2-Methylthio ATP-Induced Calcium Signaling

| Cell Type | Receptor(s) Implicated | Key Downstream Effectors | Observed Cellular Response | Reference(s) |

| Endothelial Cells | P2Y₁, P2Y₂ | Phospholipase C, Intracellular Ca²⁺ | Mobilization of intracellular calcium, vasodilation. | ahajournals.org |

| Rat Hepatocytes | P2Y₁ | Phosphoinositide signaling pathway, Intracellular Ca²⁺ | Repetitive transients in cytosolic free calcium. | nih.gov |

| Human Retinal Pigment Epithelial (RPE) Cells | P2Y₁ | Intracellular Ca²⁺ | Concentration-related increases in intracellular calcium. | arvojournals.org |

| Dorsal Spinal Cord Astrocytes & Neurons | P2Y | Intracellular Ca²⁺ | Release of Ca²⁺ from intracellular stores. | nih.gov |

| Rat Hippocampal Neurons | P2Y | G-protein, Intracellular Ca²⁺, Potassium Channels | Increased intracellular free Ca²⁺, activation of whole-cell potassium currents. | nih.gov |

| Vena Vasorum Endothelial Cells (VVEC) | P2Y₁, P2Y₁₃ | Intracellular Ca²⁺ | Elevation of intracellular Ca²⁺ via influx and mobilization from stores. | physiology.org |

Mitogen-Activated Protein Kinase (MAPK) Cascade

2-Methylthio ATP is a potent activator of the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govjneurosci.org This pathway is central to regulating cell proliferation, differentiation, and survival. In bovine aortic endothelial cells, 2-Methylthio ATP, acting via P2Y₁ purinoceptors, stimulates the tyrosine phosphorylation and activation of both p42mapk and p44mapk (ERK2 and ERK1). nih.gov This activation is a required step for the subsequent production of prostacyclin (PGI₂), a key molecule in maintaining a non-thrombogenic vascular surface. nih.gov

In rat cortical astrocytes, 2-Methylthio ATP stimulates ERK activation, which is linked to mitogenic signaling. jneurosci.orgjneurosci.org The signaling from P2Y receptors to the ERK/MAPK cascade in these cells appears to be independent of the PLC/calcium pathway and involves a calcium-independent protein kinase C (PKC) isoform. jneurosci.orgjneurosci.org This coupling to the ERK/MAPK cascade is mediated primarily by pertussis toxin-sensitive G-proteins (Gi/Go). jneurosci.org However, in other contexts, such as Schwann cells, 2-Methylthio ATP has been shown to inhibit ERK1/2 phosphorylation, suggesting that its effect on the MAPK pathway is highly cell-type specific. nih.gov

Table 2: Research Findings on 2-Methylthio ATP and the MAPK Pathway

| Cell Type | Receptor(s) Implicated | Key Downstream Effectors | Observed Cellular Response | Reference(s) |

| Bovine Aortic Endothelial Cells | P2Y₁ | p42mapk (ERK2), p44mapk (ERK1) | Tyrosine phosphorylation and activation of MAPK, leading to prostacyclin production. | nih.gov |

| Rat Cortical Astrocytes | P2Y₁ | ERK/MAPK, Protein Kinase C (calcium-independent) | Stimulation of ERK activation and mitogenesis. | jneurosci.orgjneurosci.org |

| Schwann Cells | P2Y | ERK1/2 | Inhibition of ERK1/2 phosphorylation. | nih.gov |

| Bovine Endometrial Cells | P2Y | ERK1/2, NF-κB | Phosphorylation of ERK1/2, potential regulation of IL-8 expression. | mdpi.com |

| Monocytic THP-1 Cells | P2Y₂ | ERK1/2, JNK, p38, c-Jun, c-Fos, ATF-2 | Activation of MAPK pathways, leading to Tissue Factor (TF) expression. | biorxiv.org |

Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway, critical for cell growth, survival, and metabolism, is another significant downstream target of 2-Methylthio ATP signaling. In primary cultured renal proximal tubule cells, 2-Methylthio ATP was shown to block hydrogen peroxide-induced inhibition of DNA synthesis, a protective effect mediated through the PI3K/Akt signal pathway. nih.gov This suggests a role for 2-Methylthio ATP in protecting cells against oxidative stress.

In mouse embryonic stem cells, 2-Methylthio ATP stimulates proliferation by activating multiple pathways, including the PI3K/Akt cascade. nih.gov The activation of P2 receptors by 2-Methylthio ATP leads to the phosphorylation of Akt. This effect can be blocked by P2 purinoceptor antagonists, confirming the receptor-mediated nature of the response. nih.gov Further research in osteoblast-like cells has demonstrated that ATP-stimulated proliferation occurs through P2Y₂ receptors and the subsequent activation of the PI3K/Akt pathway, which also involves Ca²⁺, calmodulin, and Src kinase. conicet.gov.ar Although this study used ATP, the involvement of P2Y agonists like 2-Methylthio ATP in similar pathways is strongly implied.

Table 3: Research Findings on 2-Methylthio ATP and the PI3K/Akt Pathway

| Cell Type | Receptor(s) Implicated | Key Downstream Effectors | Observed Cellular Response | Reference(s) |

| Renal Proximal Tubule Cells | P2 Purinoceptors | PI3K, Akt | Protective effect against H₂O₂-induced inhibition of DNA synthesis. | nih.gov |

| Mouse Embryonic Stem Cells | P2X, P2Y | PI3K, Akt, PKC, MAPKs | Stimulation of cell proliferation. | nih.gov |

| Monocytic THP-1 Cells | P2Y₂ | Akt | Activation of Akt signaling, contributing to Tissue Factor (TF) expression. | biorxiv.org |

| Osteoblast-like Cells | P2Y₂ | PI3K, Akt, Ca²⁺, Calmodulin, Src | Stimulation of cell proliferation and differentiation. | conicet.gov.ar |

Functional Roles in Cellular Physiology and Pathophysiology Models Non Clinical

Modulation of Platelet Aggregation

2-Methylthio ATP tetrasodium (B8768297) has been instrumental in characterizing the mechanisms of platelet activation and inhibition, a critical aspect of hemostasis and thrombosis.

Non-Competitive Inhibition of ADP-Induced Aggregation

A key finding in hematological research is the ability of 2-Methylthio ATP tetrasodium to cause non-competitive inhibition of adenosine (B11128) diphosphate (B83284) (ADP)-induced human platelet aggregation. medchemexpress.commedchemexpress.comtargetmol.comarctomsci.com This is significant because ADP is a primary agonist for platelet activation. The non-competitive nature of the inhibition suggests that this compound does not directly compete with ADP for the same binding site on the P2Y12 receptor, a key receptor in platelet aggregation. nih.govahajournals.org Instead, it likely binds to a different site on the receptor or a related protein, altering the receptor's conformation and reducing its ability to respond to ADP. This modulation of the P2Y12 receptor is a critical area of study for the development of anti-platelet therapies. nih.govresearchgate.net

Table 1: Effect of 2-Methylthio ATP Analogs on Platelet Aggregation

| Compound | Effect on ADP-Induced Platelet Aggregation | Mechanism | Receptor Implication |

|---|---|---|---|

| This compound | Inhibition | Non-competitive | P2Y12 |

| 2-Methylthio-ADP | Potentiation (Agonist) | Competitive Agonist | P2Y12 |

Regulation of Cellular Exocytosis

The compound's influence extends to fundamental cellular processes such as exocytosis, the mechanism by which cells release substances.

Stimulation of Acrosomal Exocytosis in Spermatozoa

In the context of reproductive biology, 2-Methylthio ATP has been shown to stimulate acrosomal exocytosis in bovine spermatozoa. nih.govoup.com The acrosome reaction is a crucial and irreversible step in fertilization, involving the release of enzymes that allow the sperm to penetrate the egg's outer layer. frontiersin.orgnih.govfrontiersin.org Studies have demonstrated that 2-Methylthio ATP, acting as a P2Y receptor agonist, can induce this reaction in a concentration-dependent manner. nih.govoup.com This effect is mediated through the activation of P2y purinoceptors, leading to an increase in intracellular calcium ([Ca2+]i) and subsequent activation of protein kinase Cα (PKCα), culminating in the exocytotic release of acrosomal contents. nih.gov The specificity for the P2y subtype was suggested by the lack of effect from P2x-specific agonists. nih.govoup.com

Table 2: Agonist Effects on Acrosomal Exocytosis in Bovine Spermatozoa

| Agonist | Effect on Acrosomal Exocytosis | Effect on Ca2+ Uptake | Implied Receptor Subtype |

|---|---|---|---|

| ATP | Stimulation | Enhanced | P2y |

| 2-Methylthio-ATP | Stimulation | Enhanced | P2y |

| UTP | Stimulation | Not Reported | P2y |

| β,γ-methylene-ATP (P2x agonist) | No Effect | No Effect | - |

Influence on Neurotransmission and Neural Development

Research in neuroscience has utilized this compound to explore the role of purinergic signaling in the central nervous system, including its effects on synaptic communication and neuronal growth.

Modulation of Synaptic Transmission in Hippocampal Preparations

In hippocampal preparations, 2-Methylthio ATP has been observed to modulate synaptic transmission, although its effects can be complex. Some studies report an inhibitory effect on synaptic transmission, which appears to be mediated by its catabolism to adenosine and subsequent activation of adenosine A1 receptors. nih.govjneurosci.org In these experiments, the inhibitory effect of 2-Methylthio ATP was reduced by adenosine deaminase, an enzyme that degrades adenosine. nih.govjneurosci.org However, other research indicates that 2-Methylthio ATP can have excitatory effects. For instance, it has been shown to increase the frequency of inhibitory postsynaptic currents (IPSCs) in CA3 pyramidal neurons by directly exciting inhibitory interneurons through P2Y1 receptors. jneurosci.orgjneurosci.org This suggests that the net effect of 2-Methylthio ATP on hippocampal synaptic transmission can depend on the specific neuronal population and the local metabolic environment. Furthermore, studies in rat prefrontal cortex neurons showed that 2-Methylthio ATP could potentiate excitatory postsynaptic potentials (EPSPs). researchgate.net

Effects on Axonal Outgrowth and Fiber Density in Developing Neuronal Cultures

2-Methylthio ATP has demonstrated a trophic, or growth-promoting, effect on developing neurons. In organotypic co-cultures of the entorhino-hippocampal system and the dopaminergic system, treatment with 2-Methylthio ATP led to a significant increase in axonal outgrowth and fiber density. researchgate.netresearchgate.net This effect was shown to be mediated by P2 receptors, as it could be blocked by the P2 receptor antagonist pyridoxalphosphate-6-azophenyl-2',4'-disulphonic acid (PPADS). researchgate.netresearchgate.net These findings suggest that purinergic signaling, which can be mimicked by 2-Methylthio ATP, plays a role in shaping neuronal connectivity during development. researchgate.net Exposure of pure neuronal cultures to 2-Methylthio ATP also resulted in increased neurite extension, confirming a direct trophic effect of purinergic receptor activation on neurons. nih.gov

Table 3: Research Findings on this compound in Neurological Models

| Neurological Model | Observed Effect of 2-Methylthio ATP | Proposed Mechanism |

|---|---|---|

| Hippocampal Slices (Synaptic Transmission) | Inhibition of fEPSP | Catabolism to adenosine and A1 receptor activation. nih.govjneurosci.org |

| Hippocampal Slices (Synaptic Transmission) | Increased IPSC frequency | P2Y1 receptor activation on interneurons. jneurosci.orgjneurosci.org |

| Rat Prefrontal Cortex Neurons | Potentiation of EPSP | P2Y receptor activation. researchgate.net |

| Developing Neuronal Co-cultures | Increased axonal outgrowth and fiber density | P2 receptor-mediated trophic effects. researchgate.netresearchgate.net |

| Pure Neuronal Cultures | Increased neurite extension | Direct purinergic receptor activation. nih.gov |

Calcium Influx in Primary Rat Arcuate Nucleus Neurons

In studies utilizing primary neuroglial cell cultures from the rat arcuate nucleus, this compound has been identified as an effective agent for inducing calcium influx. nih.govresearchgate.netatsjournals.org At a concentration of 1 µM, it was shown to trigger an increase in intracellular calcium in these neurons, as observed in a fluorescence-based reporter assay. nih.govresearchgate.netatsjournals.orgnih.gov This activity highlights its role as an agonist at specific P2 purinoceptors expressed in this region of the brain, suggesting its potential involvement in modulating neuronal excitability and signaling pathways dependent on calcium. nih.govresearchgate.netatsjournals.org

Immune and Inflammatory Responses

Inhibition of Toxic Mediator Release from Macrophages

This compound has demonstrated significant anti-inflammatory properties by inhibiting the release of toxic mediators from macrophages. nih.govahajournals.orgphysiology.org Specifically, it has been shown to suppress the release of inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 alpha (IL-1α), from macrophages that have been stimulated by endotoxins like lipopolysaccharide (LPS). jneurosci.org This inhibitory action on the production of key inflammatory mediators suggests its potential utility in models of endotoxin (B1171834) shock and other inflammatory conditions. nih.govahajournals.orgjneurosci.orgabdominalkey.com

Table 1: Effect of this compound on Macrophage Mediator Release

| Cell Type | Stimulus | Mediator Inhibited | Finding | Citation |

|---|---|---|---|---|

| Macrophages | Endotoxin (LPS) | Toxic Mediators | Inhibits release | nih.govphysiology.org |

Impact on Cytokine Release from Human Lung Tissue

In contrast to its effects on macrophages, research on human lung tissue has shown that this compound does not have a significant impact on cytokine release. A study investigating the effects of various nucleotides on cytokine release from fragments of post-mortem human lung tissue from smokers and non-smokers found that 2-methylthio-ATP did not cause a significant change in the release of a panel of cytokines, including IL-1β, IFNγ, IL-17, TNFα, IL-6, IL-8, IL-2, and IL-10, even in the presence of LPS. koreascience.kr This finding indicates a level of cell-type and tissue-specific activity for the compound. koreascience.kr

Regulation of Epithelial Transport Mechanisms

Modulation of Chloride Ion Secretion and Water-Salt Transport

The role of this compound in regulating epithelial ion transport, particularly chloride secretion and water-salt transport, appears to be limited compared to other nucleotides like ATP and UTP. Studies across different epithelial cell types have consistently shown it to be either ineffective or a weak agonist.

Renal Epithelium : In a study on a distal renal epithelial cell line (A6), 2-methylthio-ATP was found to be less potent in stimulating Na-K-Cl cotransport activity compared to ATP and UTP. nih.gov

Endometrial Epithelium : Research on cultured mouse endometrial epithelium demonstrated that 2-methylthio-ATP was ineffective at inducing chloride-dependent short-circuit current, a measure of ion secretion. nih.gov

Airway Epithelium : In bovine tracheal epithelial cells, the effect of 2-methylthio-ATP on increasing intracellular calcium, a critical step for stimulating Cl- secretion, was weak. atsjournals.org

Thyroid Epithelium : In porcine thyroid epithelial cells, 2-MeSATP was significantly less potent (EC50 of 84.5 µM) at inhibiting sodium transport compared to UTP (EC50 of 0.08 µM) and ATP (EC50 of 6.3 µM). nih.gov

These findings suggest that the P2 receptors strongly activated by this compound are not the primary drivers of chloride and water-salt transport in these specific epithelial tissues.

Table 2: Comparative Potency of this compound in Epithelial Ion Transport

| Epithelial Model | Process Measured | Finding | Relative Potency | Citation |

|---|---|---|---|---|

| Distal Renal (A6) Cells | Na-K-Cl Cotransport | Stimulated activity | ATP > UTP > 2-methylthio-ATP | nih.gov |

| Mouse Endometrial Epithelium | Cl- Secretion (Isc) | Ineffective | N/A | nih.gov |

| Porcine Thyroid Epithelium | Inhibition of Na+ Transport | Weak inhibition | UTP >> ATP > 2-MeSATP | nih.gov |

Inhibition of Guanylate Cyclase C Activity in Rat Intestinal Mucosal Membranes

A distinct functional role of this compound is its ability to inhibit the enzyme guanylate cyclase C (GC-C) in rat intestinal mucosal membranes. nih.govresearchgate.netatsjournals.org It acts as a noncompetitive inhibitor of both basal and E. coli heat-stable enterotoxin (ST)-stimulated GC-C activity. The inhibition constant (Ki) for this interaction has been determined to be 360 µM. nih.govatsjournals.org This inhibitory pathway is separate and distinct from the pathways that activate GC-C, suggesting an allosteric regulatory mechanism.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Methylthioadenosine triphosphate |

| 2-MeSATP |

| Adenosine triphosphate (ATP) |

| Uridine (B1682114) triphosphate (UTP) |

| Lipopolysaccharide (LPS) |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-1 alpha (IL-1α) |

| Interleukin-1β (IL-1β) |

| Interferon-gamma (IFNγ) |

| Interleukin-2 (IL-2) |

| Interleukin-6 (IL-6) |

| Interleukin-8 (IL-8) |

| Interleukin-10 (IL-10) |

| Interleukin-17 (IL-17) |

Other Biological Systems Studied

Effects on Mitochondrial ATP Levels Under Hypoxia

Cellular adaptation to hypoxia, or low oxygen conditions, is critical for survival and involves complex metabolic reprogramming. A key aspect of this adaptation is the maintenance of adenosine triphosphate (ATP) levels, the primary energy currency of the cell, particularly within the mitochondria. Hypoxia typically leads to a depletion of intracellular ATP as oxygen is the terminal electron acceptor for oxidative phosphorylation (OXPHOS), the main process of mitochondrial ATP synthesis. nih.gov This energy crisis can trigger various cellular responses to minimize damage. nih.gov

In the search for compounds that can protect cells from the detrimental effects of energy depletion under hypoxic stress, 2-Methylthio ATP has been identified as a molecule of interest. A study by Nagai et al. (2017) investigated the potential of various small molecules to maintain mitochondrial ATP levels under hypoxic conditions, with the aim of identifying compounds with antihypertrophic effects. tocris.com This research highlighted the importance of preserving mitochondrial energy production as a therapeutic strategy. While the specific quantitative effects of 2-Methylthio ATP were part of a broader screening process, its inclusion underscores its recognition as a modulator of purinergic signaling pathways that can influence cellular energetic status. tocris.com The maintenance of mitochondrial ATP during hypoxia is a crucial protective mechanism, preventing cell death and preserving function. mdpi.comamegroups.org Some cellular strategies to achieve this include increasing the import of cytosolic ATP into the mitochondria and upregulating proteins that enhance the efficiency of ATP synthase. nih.govmdpi.com

Purinoceptor Subtypes Mediating Contraction and Relaxation in Smooth Muscle (e.g., Marmoset Urinary Bladder)

The regulation of urinary bladder function is a complex process involving signaling molecules like ATP acting on purinergic receptors in the detrusor smooth muscle. jci.org Research on the marmoset urinary bladder has provided detailed insights into the specific receptor subtypes that mediate contraction and relaxation, and the role of ATP analogues such as 2-Methylthio ATP. tocris.combio-techne.com

A comprehensive study by McMurray et al. (1998) characterized the responses of marmoset urinary bladder smooth muscle to various purinoceptor agonists. tocris.combio-techne.comnih.gov The findings demonstrated that 2-Methylthio ATP is a potent agonist at P2Y purinoceptors, which are involved in both contractile and relaxant responses of the bladder tissue. tocris.combio-techne.com

The study revealed the following key actions:

Contraction: The contractile responses in the marmoset bladder are primarily mediated by P2X1-receptors. However, P2Y-receptors also contribute to contraction, as evidenced by the effects of 2-Methylthio ATP. tocris.combio-techne.com

Relaxation: Relaxation of the bladder smooth muscle, particularly when pre-contracted, was shown to be mediated by a P2Y-purinoceptor, designated as P2Y-like. 2-Methylthio ATP was a potent agonist in eliciting this relaxation, which was found to be independent of nitric oxide. tocris.combio-techne.com

The dual action of purinergic stimulation, leading to both contraction and relaxation, highlights a sophisticated control mechanism for bladder function. 2-Methylthio ATP, through its potent activation of P2Y receptors, serves as a critical tool in dissecting these complex pathways. tocris.combio-techne.com

Table 1: Effects of Purinoceptor Agonists on Marmoset Urinary Bladder Smooth Muscle This table is based on the findings from McMurray et al. (1998) and provides a simplified representation of agonist potency.

| Agonist | Primary Receptor Target(s) | Effect on Contraction | Effect on Relaxation |

| 2-Methylthio ATP | P2Y-like, P2X | Potent Agonist | Potent Agonist |

| α,β-methylene ATP | P2X1 | Potent Agonist | Inactive |

| Adenosine | P1 | Inactive | Weak Agonist |

Role in Hyperventilation in Zebrafish

The zebrafish (Danio rerio) is a valuable model for studying respiratory physiology, including the control of breathing in response to changes in oxygen levels. researchgate.net Purinergic signaling has been identified as a key pathway in mediating the hyperventilatory response to hypoxia. tocris.comrndsystems.com

A chemical screen conducted by Rahbar et al. (2016) explored the effects of various drugs on the breathing rate of zebrafish larvae. tocris.comrndsystems.com This research demonstrated that purinergic compounds, including 2-Methylthio ATP, can induce hyperventilation. 2-Methylthio ATP, acting as a P2 purinoceptor agonist, was shown to significantly increase the ventilatory frequency in zebrafish, mimicking the natural response to low oxygen. tocris.comrndsystems.com This effect is believed to be mediated by the activation of P2 receptors on neuroepithelial cells (NECs) located in the gills, which function as oxygen chemoreceptors. researchgate.net The activation of these receptors by ATP or its analogues signals a state of oxygen deprivation, triggering a reflexive increase in breathing rate to enhance oxygen uptake from the water. researchgate.net

Methodological Approaches and Research Tools

Utilization in Biochemical Assays

Biochemical assays are fundamental in characterizing the interactions between ligands and their biological targets. 2-MeSATP is frequently employed in these assays to determine enzyme activity and receptor binding affinities.

2-MeSATP is utilized as a substrate to study the kinetics of enzymes involved in nucleotide metabolism, such as ecto-nucleotidases. Research on synaptic transmission in the hippocampus has shown that 2-MeSATP is a substrate for these enzymes. In studies using rat hippocampal CA1 slices and synaptosomes, 2-MeSATP was observed to be catabolized, although at a different rate than ATP. nih.govjneurosci.org

During a 20-minute incubation period with rat hippocampal CA1 slices, 9.3 ± 0.6 μM of an initial 30 μM concentration of 2-MeSATP was catabolized. nih.gov In synaptosomes, the catabolism was slightly higher, with 13.9 ± 0.6 μM being metabolized under the same conditions. nih.gov The primary metabolites identified through this process were 2-methylthio-ADP and 2-methylthio-AMP. nih.govjneurosci.org These studies are crucial for understanding how the stability and metabolism of purinergic agonists can influence their ultimate effect on target receptors.

Table 1: Catabolism of 2-Methylthio ATP in Rat Hippocampal Preparations

| Preparation | Initial Concentration (μM) | Amount Catabolized (μM) in 20 min | Primary Metabolites |

|---|---|---|---|

| CA1 Slices | 30 | 9.3 ± 0.6 | 2-methylthio-ADP, 2-methylthio-AMP |

| Synaptosomes | 30 | 13.9 ± 0.6 | 2-methylthio-ADP, 2-methylthio-AMP |

Data sourced from studies on ecto-nucleotidase activity. nih.gov

2-MeSATP is widely characterized as a non-selective P2 receptor agonist, with notable activity at P2Y₁ and P2X₂ receptors. medchemexpress.comcaymanchem.comtargetmol.com Its use in receptor binding and functional assays helps to define the pharmacological profile of these receptors. In experiments with isolated rat pulmonary arterial myocytes, the order of potency for activating the P₂X purinoceptor-mediated transient inward current was determined to be 2-MeSATP > ATP > α,β-methylene ATP. ahajournals.org

Binding affinity and potency are often quantified by the half-maximal effective concentration (EC₅₀). In 1321N1 astrocytoma cells stably expressing human P2Y₁ receptors, 2-MeSATP was shown to stimulate the accumulation of inositol (B14025) phosphate (B84403) with an EC₅₀ value of 51 nM. caymanchem.com In another study using HEK293 cells transfected with the rat P2Y₁ purinoceptor, 2-MeSATP induced calcium release with an even higher potency, showing an EC₅₀ value of 4.5 nM. medchemexpress.com This high affinity makes it a valuable tool for selectively activating these receptor subtypes in experimental settings.

Table 2: Potency of 2-Methylthio ATP at P2Y₁ Receptors

| Cell Line | Receptor | Assay | EC₅₀ Value |

|---|---|---|---|

| 1321N1 Astrocytoma | Human P2Y₁ | Inositol Phosphate Accumulation | 51 nM caymanchem.com |

| HEK293 | Rat P2Y₁ | [Ca²⁺] Release | 4.5 nM medchemexpress.com |

EC₅₀ values indicate the concentration of agonist that gives a half-maximal response.

Enzyme Kinetics Studies

Application in Cellular Functional Assays

Cellular functional assays move beyond simple binding to measure the physiological response of a cell to a stimulus. 2-MeSATP is instrumental in these assays for elucidating the downstream consequences of P2 receptor activation.

The effects of 2-MeSATP have been documented across various cell types. A notable effect is the noncompetitive inhibition of ADP-induced human platelet aggregation. medchemexpress.comtocris.com In the nervous system, it has been shown to have a less potent inhibitory effect on synaptic transmission in the hippocampus compared to ATP. nih.govjneurosci.org

In smooth muscle cells, such as isolated rat pulmonary arterial myocytes, 2-MeSATP elicits complex responses. It activates a fast, transient inward current mediated by P₂X receptors and, to a lesser extent, oscillations of inward current associated with P₂U receptors. ahajournals.org This demonstrates its utility in dissecting the contributions of different purinergic receptor subtypes to a single physiological outcome.

Fluorescence-based assays are a common method for observing real-time cellular responses, particularly changes in intracellular ion concentrations. nih.gov 2-MeSATP has been used as an agonist in such assays to trigger and measure ion flux.

Specifically, in a fluorescence-based reporter assay using primary rat arcuate nucleus neurons, 1 µM of 2-MeSATP was shown to induce a measurable influx of calcium (Ca²⁺). caymanchem.com Similarly, its agonist activity at the P2Y₁ receptor in transfected HEK293 cells was quantified by measuring the release of intracellular Ca²⁺, a process typically visualized with fluorescent calcium indicators. medchemexpress.com These methods provide a direct, quantifiable measure of receptor activation and subsequent downstream signaling events.

Measurement of Cellular Responses to Purine (B94841) Analogs

Ex Vivo and In Vitro Model Systems

The effects of 2-MeSATP are studied in a wide range of biological models, from isolated cells to more complex tissue preparations. These systems provide valuable insights into the physiological and pathophysiological roles of purinergic signaling.

In Vitro Models: Cultured cell lines are a cornerstone of in vitro research. HEK293 cells and 1321N1 astrocytoma cells have been used to study P2Y₁ receptor characteristics. medchemexpress.comcaymanchem.com Primary cell cultures, such as human umbilical vein endothelial cells (HUVECs), primary rat arcuate nucleus neurons, and isolated rat pulmonary arterial myocytes, provide models that more closely resemble the in vivo state. caymanchem.comahajournals.orgnih.gov Studies on human platelets also represent a key in vitro model system for investigating the compound's effects on hemostasis. medchemexpress.com

Ex Vivo Models: Ex vivo preparations involve tissues or organs studied outside the body. Organotypic cultures of the hippocampus have been used to investigate purinergic control of neuroinflammation. uc.pt A prominent example is the use of freshly prepared rat hippocampal CA1 slices and synaptosomes to study the metabolism and neuro-modulatory effects of 2-MeSATP. nih.govjneurosci.org Additionally, ex vivo studies on platelets from companion animals like dogs and cats have been conducted to understand species-specific responses to P2Y receptor agonists and antagonists. researchgate.net

Table 3: Examples of Model Systems Used in 2-Methylthio ATP Research

| Model Type | Specific Model | Research Focus | Reference(s) |

|---|---|---|---|

| In Vitro | Human Platelets | Platelet Aggregation | medchemexpress.com |

| In Vitro | HEK293 Cells | P2Y₁ Receptor Function, Calcium Signaling | medchemexpress.com |

| In Vitro | 1321N1 Astrocytoma Cells | P2Y₁ Receptor Function, Inositol Phosphate | caymanchem.com |

| In Vitro | Rat Pulmonary Arterial Myocytes | P₂X and P₂U Receptor Electrophysiology | ahajournals.org |

| Ex Vivo | Rat Hippocampal Slices | Enzyme Kinetics, Synaptic Transmission | nih.govjneurosci.org |

| Ex Vivo | Rat Hippocampal Synaptosomes | Nucleotide Catabolism | nih.govjneurosci.org |

| Ex Vivo | Dog and Cat Platelets | P2Y₁₂ Receptor Function | researchgate.net |

Primary Cell Cultures (e.g., rat arcuate nucleus neurons)

Primary cell cultures provide a controlled environment to study the direct effects of 2-MeSATP on specific cell types. In studies involving primary neuroglial cell cultures from the rat arcuate nucleus, 2-MeSATP has been used as a tool to investigate the functional expression of purinergic P2 receptors. caymanchem.com Research has demonstrated that 2-Methylthioadenosine triphosphate at a concentration of 1 µM can induce calcium influx in these primary rat arcuate nucleus neurons, as observed in fluorescence-based reporter assays. caymanchem.comcaymanchem.combioscience.co.uk This response indicates the presence of functional P2 receptors on these neurons that are sensitive to 2-MeSATP. caymanchem.comcaymanchem.com

Table 1: Effect of 2-Methylthio ATP on Primary Rat Arcuate Nucleus Neurons

| Preparation | Compound | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Primary Rat Arcuate Nucleus Neurons | 2-Methylthioadenosine triphosphate | 1 µM | Induces calcium influx | caymanchem.comcaymanchem.combioscience.co.uk |

Organotypic Slice Cultures (e.g., entorhino-hippocampal co-cultures)

Organotypic slice cultures maintain the three-dimensional architecture of tissues, making them invaluable for studying neuronal connectivity and development. nih.gov In entorhino-hippocampal slice co-cultures from the mouse brain, 2-MeSATP has been shown to act as a trophic factor, promoting axonal growth. researchgate.netnih.gov

A quantitative analysis of biocytin-traced entorhinal fibers revealed that incubating the co-cultures with 2-MeSATP led to a significant increase in fiber density in the dentate gyrus. researchgate.netnih.gov This neurite outgrowth-promoting effect was completely abolished by the P2 receptor antagonist Pyridoxalphosphate-6-azophenyl-2',4'-disulphonic acid (PPADS), confirming the action was mediated through P2 receptors. researchgate.netnih.gov These findings suggest that extracellular ATP, acting via P2 receptors, can help shape hippocampal connectivity during development. researchgate.net Similar effects on axonal outgrowth and fiber density were observed in organotypic co-cultures of the dopaminergic system upon treatment with 2-MeSATP. researchgate.netnih.gov

Table 2: Research Findings in Entorhino-Hippocampal Co-Cultures

| Experimental Model | Treatment | Key Finding | Reference |

|---|---|---|---|

| Entorhino-hippocampal slice co-cultures (mouse) | Control (ACSF) | Baseline fiber outgrowth | researchgate.net |

| 2-Methylthioadenosine-5'-triphosphate (2MeSATP) | Significantly increased fiber density in the dentate gyrus | researchgate.netnih.gov | |

| 2MeSATP + PPADS | Neurite outgrowth-promoting effect was abolished | researchgate.netnih.gov |

Isolated Tissue Preparations (e.g., rat intestinal mucosal membranes, human platelet aggregation, marmoset urinary bladder smooth muscle)

Isolated tissue preparations are used to examine the effects of 2-MeSATP on organ-level function, such as muscle contraction and secretion.

Rat Intestinal Mucosal Membranes : In isolated rat intestinal mucosal membranes, 2-MeSATP acts as an inhibitor of guanylate cyclase C (GC-C) with a Ki of 360 µM. caymanchem.comcaymanchem.com In functional assays using perfused rat duodenum, 2-MeSATP, a potent P2Y1 receptor agonist, was found to rapidly increase duodenal bicarbonate secretion. nih.gov In contrast, its effect on K+ secretion in the distal colonic mucosa was significantly less potent than that of ATP or UTP. nih.gov

Human Platelet Aggregation : 2-MeSATP is known to cause noncompetitive inhibition of ADP-induced human platelet aggregation. medchemexpress.comtargetmol.combio-techne.com This effect is mediated by P2 receptors on the platelet surface. thieme-connect.com

Marmoset Urinary Bladder Smooth Muscle : Studies on longitudinally oriented smooth muscle strips from the marmoset urinary bladder have utilized 2-MeSATP to characterize the purinoceptor subtypes that mediate contraction and relaxation of the tissue. tocris.comrndsystems.comnih.gov

Table 3: Summary of 2-Methylthio ATP Effects on Isolated Tissues

| Tissue Preparation | Species | Observed Effect of 2-MeSATP | Reference |

|---|---|---|---|

| Intestinal Mucosal Membranes | Rat | Inhibits guanylate cyclase C (GC-C); stimulates bicarbonate secretion. | caymanchem.comcaymanchem.comnih.gov |

| Platelets | Human | Causes noncompetitive inhibition of ADP-induced aggregation. | medchemexpress.comtargetmol.combio-techne.com |

| Urinary Bladder Smooth Muscle | Marmoset | Mediates contraction and relaxation. | tocris.comrndsystems.comnih.gov |

Techniques for Analysis and Characterization

Advanced analytical techniques are essential for characterizing the purity of 2-MeSATP and for profiling the expression of the receptors through which it acts.

High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of nucleotides. It is routinely used to determine the purity of commercially available 2-Methylthio ATP tetrasodium (B8768297), with standards often exceeding 98% purity. bio-techne.comtocris.com

In biological systems, the activity of 2-MeSATP is regulated by ectonucleotidases, which degrade the compound through dephosphorylation. nih.gov HPLC is the standard method for separating and quantifying ATP and its metabolites, such as ADP, AMP, and adenosine (B11128). While specific studies detailing the complete metabolite profile of 2-MeSATP using HPLC were not prominently identified, this technique would be the principal method employed for such an analysis due to its precision in separating and quantifying these related purine compounds.

Immunofluorescence for Receptor Expression Profiling

Immunofluorescence is a powerful technique used to visualize the location and distribution of specific proteins, such as P2 receptors, within cells and tissues. This method has been critical in linking the effects of 2-MeSATP to specific receptor subtypes.

In entorhino-hippocampal co-cultures, double immunofluorescence labeling was used to demonstrate the expression of P2X(1), P2X(2), P2X(4), P2Y(1), and P2Y(2) receptors in the areas where 2-MeSATP promoted axonal growth. researchgate.netnih.gov Similarly, in studies of the dopaminergic system, multiple immunofluorescence labeling revealed the expression patterns of various P2X and P2Y receptors on cells that responded to 2-MeSATP. researchgate.netnih.gov Further studies have used immunofluorescence to confirm the presence of P2Y1 receptors on the brush border membrane of duodenal villi and on hippocampal pyramidal neurons, corroborating functional data obtained using P2Y1 agonists. nih.govjneurosci.org

Table 4: P2 Receptor Expression Profiling via Immunofluorescence in Tissues Responsive to 2-MeSATP or Related Agonists

| Tissue/Culture Type | Receptors Identified | Key Finding | Reference |

|---|---|---|---|

| Entorhino-hippocampal co-cultures | P2X(1), P2X(2), P2X(4), P2Y(1), P2Y(2) | Receptors are expressed in regions of 2-MeSATP-induced fiber growth. | researchgate.netnih.gov |

| Dopaminergic system organotypic cultures | P2X(1,2,3,4,6,7), P2Y(1,2,4,6,12) | Revealed time- and region-dependent expression patterns. | researchgate.netnih.gov |

| Hippocampal pyramidal neurons | P2Y1 | Confirmed presence of P2Y1 receptors on neurons responding to P2Y1 agonists. | jneurosci.org |

| Rat duodenal villi | P2Y1 | Localized P2Y1 receptor to the brush border membrane. | nih.gov |

Comparative Pharmacology and Structure Activity Relationship Sar Insights

Comparison with Endogenous Purine (B94841) Nucleotides

The interaction of 2-MeSATP with purinergic receptors shows distinct differences when compared to endogenous nucleotides like ATP, ADP, AMP, UTP, and UDP. These differences are fundamental to its use as a selective pharmacological tool.

The substitution of a methylthio group at the C2 position of the adenine (B156593) ring significantly alters the affinity and efficacy of the molecule compared to its endogenous counterparts—ATP, adenosine (B11128) 5'-diphosphate (ADP), and adenosine 5'-monophosphate (AMP).

ATP: 2-MeSATP is generally a more potent agonist at P2Y₁ receptors than ATP. nih.gov However, its relative potency varies considerably across different receptor subtypes. For example, in studies on human retinal pigment epithelial cells, 2-MeSATP was found to be more potent than ATP, with EC₅₀ values of 0.3 µM for 2-MeSATP versus 6 µM for ATP. arvojournals.org In contrast, at the P2Z receptor (now known as P2X₇) in human lymphocytes, ATP and 2-MeSATP showed similar potency, although the maximal response to 2-MeSATP was lower than that of ATP. nih.govnih.gov In some systems, such as presynaptic P2X receptors in sympathetic neurons, ATP and 2-MeSATP can be equipotent. jneurosci.org In canine tracheal epithelial cells, ATP elicits a substantial response, while 2-MeSATP has little effect, highlighting the selectivity of 2-MeSATP away from the P2Y₂ receptor which is sensitive to ATP. physiology.org

ADP: ADP is the most potent natural agonist for the P2Y₁ receptor. physiology.org In human platelets, 2-MeSATP causes a noncompetitive inhibition of ADP-induced aggregation. medchemexpress.com In human retinal pigment epithelial cells, 2-MeSATP is more potent than ADP (EC₅₀ of 0.3 µM vs 1 µM), but both elicit a lower maximal response compared to ATP. arvojournals.org This indicates that while the methylthio modification enhances potency at certain P2Y receptors, the cellular response can be complex and context-dependent.

AMP: AMP is generally inactive or has a very weak effect at the P2 receptors activated by ATP and ADP. physiology.orglu.se In studies on canine tracheal epithelial cells, AMP at high concentrations did not elicit a significant response, in stark contrast to ATP. physiology.org This lack of activity underscores that the triphosphate chain is a critical structural feature for P2 receptor activation, a feature shared by both ATP and 2-MeSATP.

| Compound | Target/System | Relative Potency/Efficacy | Reference |

|---|---|---|---|

| 2-MeSATP vs. ATP | Human Retinal Pigment Epithelium (P2Y₁) | 2-MeSATP (EC₅₀: 0.3 µM) > ATP (EC₅₀: 6 µM) | arvojournals.org |

| 2-MeSATP vs. ATP | Human Lymphocyte P2X₇ (P2Z) | Potency: ATP = 2-MeSATP; Efficacy: ATP > 2-MeSATP | nih.govnih.gov |

| 2-MeSATP vs. ATP | Canine Tracheal Epithelial Cells (P2Y₂) | ATP >> 2-MeSATP | physiology.org |

| 2-MeSATP vs. ADP | Human Retinal Pigment Epithelium | Potency: 2-MeSATP (EC₅₀: 0.3 µM) > ADP (EC₅₀: 1 µM); Efficacy: ADP ≈ 2-MeSATP | arvojournals.org |

| AMP | Canine Tracheal Epithelial Cells | No significant response | physiology.org |

Comparison with uridine (B1682114) nucleotides, uridine 5'-triphosphate (UTP) and uridine 5'-diphosphate (UDP), is crucial for classifying P2Y receptor subtypes.

UTP: The P2Y₂ receptor subtype is characterized by being activated equipotently by ATP and UTP. arvojournals.orgphysiology.org In systems where P2Y₂ receptors are predominant, such as canine tracheal epithelial cells, both ATP and UTP are potent agonists, while 2-MeSATP is largely ineffective. physiology.org This pharmacological profile clearly distinguishes the P2Y₁-preferring 2-MeSATP from P2Y₂ agonists. Similarly, in human retinal pigment epithelial cells, ATP and UTP are equipotent, further suggesting the presence of P2Y₂ receptors where 2-MeSATP acts on a different receptor subtype (P2Y₁). arvojournals.org

UDP: The P2Y₆ receptor is selectively activated by UDP. physiology.org In studies of human retinal pigment epithelial cells, UDP elicited a response, although with a lower maximal effect compared to ATP/UTP, suggesting the presence of P2Y₆ receptors. arvojournals.org In contrast, 2-MeSATP is not a significant agonist at P2Y₆ receptors. This differential selectivity allows researchers to distinguish between the activation of P2Y₁, P2Y₂, and P2Y₆ receptor pathways.

| Compound | Receptor Selectivity | Typical Response | Reference |

|---|---|---|---|

| 2-MeSATP | P2Y₁ Agonist | Potent agonist at P2Y₁; weak at P2Y₂. | arvojournals.orgphysiology.org |

| UTP | P2Y₂/P2Y₄ Agonist | Equipotent with ATP at P2Y₂ receptors. | arvojournals.orgphysiology.org |

| UDP | P2Y₆ Agonist | Selective agonist for P2Y₆ receptors. | arvojournals.orgphysiology.org |

ATP, ADP, and AMP

Analysis of Other Synthesized ATP Analogues

The pharmacological actions of 2-MeSATP are further illuminated when contrasted with other synthetic ATP analogues that feature modifications at different positions of the adenosine or triphosphate moiety.

ATPγS is an ATP analogue where a non-bridging oxygen atom on the γ-phosphate is replaced by a sulfur atom. This modification makes the molecule more resistant to hydrolysis by ectonucleotidases.

Comparative Potency: The relative potency of 2-MeSATP and ATPγS varies depending on the receptor subtype. In studies of the P2Z (P2X₇) receptor on human lymphocytes, the rank order of agonist potency for stimulating ion influx was BzATP > ATP = 2-MeSATP > ATPγS. nih.govnih.gov This indicates that at this specific receptor, 2-MeSATP is more potent than ATPγS. However, in other tissues, the order can be reversed. For instance, in studies on rat renal afferent arterioles, ATPγS was a markedly more effective vasoconstrictor than 2-MeSATP. physiology.org In canine tracheal epithelial cells, ATPγS was a potent agonist, similar to ATP, while 2-MeSATP was ineffective, again highlighting the P2Y₂ vs. P2Y₁ selectivity. physiology.org

These analogues feature a methylene (B1212753) bridge (–CH₂–) replacing an oxygen atom between the α- and β-phosphates or the β- and γ-phosphates, respectively. This modification confers significant resistance to enzymatic degradation and alters receptor selectivity, particularly towards P2X receptors.

α,β-Methylene ATP: This compound is a selective agonist for P2X₁ and P2X₃ receptors. springermedizin.de Its activity is often contrasted with 2-MeSATP to differentiate between P2X and P2Y receptor-mediated effects. For example, in guinea-pig trachealis muscle, the potency order for relaxation was β,γ-Methylene ATP = ATP > α,β-Methylene ATP = 2-MeSATP, indicating a complex interaction of receptor subtypes. nih.gov In many systems, α,β-Methylene ATP produces effects where 2-MeSATP is weak or inactive, and vice versa. physiology.org For example, in canine basilar arteries, α,β-Methylene ATP induces endothelium-independent contractions (a P2X-mediated effect), while 2-MeSATP causes endothelium-dependent contractions (a P2Y-mediated effect). doi.org

β,γ-Methylene ATP: This analogue is also considered a P2X-selective agonist. physiology.org In studies on rat renal microvessels, the vasoconstriction in response to β,γ-Methylene ATP was nearly identical to that of ATP, while 2-MeSATP evoked only a modest response. physiology.org This suggests that the response to ATP in this tissue is mediated primarily by P2X receptors. In canine tracheal epithelial cells, neither α,β-Methylene ATP nor β,γ-Methylene ATP elicited a significant response, ruling out the involvement of most P2X receptors in the observed effects of ATP in that tissue. physiology.org

BzATP is a bulky analogue of ATP that is particularly known as a potent agonist at the P2X₇ receptor, often being more potent and efficacious than ATP itself.

P2X₇ Receptor Activity: In human lymphocytes, which express P2X₇ receptors, BzATP is a much more potent agonist than ATP, while 2-MeSATP has a potency similar to ATP but with lower efficacy. The rank order of potency was determined to be BzATP > ATP = 2-MeSATP. nih.govnih.gov

Other Receptor Activity: BzATP's pharmacology is complex. While being a potent P2X₇ agonist, it can also act as an antagonist at P2Y₁ receptors. In human platelets and rat brain endothelial cells, BzATP was found to be a competitive antagonist of ADP-induced responses, which are mediated by P2Y₁ receptors. nih.gov This contrasts sharply with 2-MeSATP, which is a potent agonist at P2Y₁ receptors. nih.gov In studies on human saphenous veins, the rank order of potency for inducing contraction was αβ-MeATP > 2-MeSATP > BzATP > ATP, demonstrating the varied contributions of different P2X and P2Y receptors in tissue responses. ahajournals.org

| Analogue | Key Feature | Comparative Action vs. 2-MeSATP | Reference |

|---|---|---|---|

| ATPγS | Nuclease-resistant; P2Y₂ agonist | Potency varies by tissue. Less potent than 2-MeSATP at P2X₇, but more potent in some vascular beds. | nih.govnih.govphysiology.org |

| α,β-Methylene ATP | P2X₁, P2X₃ selective agonist | Used to distinguish P2X from P2Y effects. Often active where 2-MeSATP is not. | nih.govdoi.org |

| β,γ-Methylene ATP | P2X selective agonist | Mimics P2X-mediated effects of ATP; often more potent than 2-MeSATP in P2X-dominant tissues. | physiology.org |

| BzATP | Potent P2X₇ agonist; P2Y₁ antagonist | Far more potent at P2X₇. Acts as an antagonist where 2-MeSATP is an agonist (P2Y₁). | nih.govnih.govnih.gov |

Diadenosine Polyphosphates (ApnA)

Diadenosine polyphosphates (ApnA) are a class of endogenous signaling molecules composed of two adenosine moieties linked by a chain of phosphate (B84403) groups. researchgate.net These compounds, including diadenosine triphosphate (Ap3A), diadenosine tetraphosphate (B8577671) (Ap4A), diadenosine pentaphosphate (Ap5A), and diadenosine hexaphosphate (Ap6A), are recognized as agonists at both P2X and P2Y purinergic receptors. researchgate.netnih.gov Their physiological roles are diverse, with Ap4A, for instance, being found in aqueous humour and capable of activating P2X and P2Y receptors. researchgate.net

In the context of purinergic signaling, the activity of ApnA is often compared with that of canonical agonists like ATP and its synthetic analogs. For example, in human tracheal gland cells, Ap4A was found to stimulate secretory leucocyte protease inhibitor (SLPI) secretion to a similar extent as ATP, whereas Ap3A and Ap5A had no significant effect. science.gov Interestingly, in this system, 2-Methylthio ATP (2-MeS-ATP) also showed no significant effect and even acted as an antagonist to the effects of ATP and Ap4A. science.gov

The potency of diadenosine polyphosphates can vary depending on the receptor subtype. For instance, at the rat P2X1 receptor, Ap6A acts as a full agonist, while Ap5A and Ap4A are partial agonists. nih.gov At the human P2X1 receptor, these compounds are active at submicromolar concentrations. nih.gov The interaction of ApnA with P2Y receptors is also established, contributing to the complexity of purinergic signaling in various tissues. mdpi.comnih.gov

Role of 2-Methylthio Modification in Receptor Interaction and Specificity

The addition of a methylthio (–SCH₃) group at the C2 position of the adenine ring of ATP significantly alters its pharmacological profile. This modification is a key strategy in the development of potent and, in some cases, more selective purinergic receptor agonists. nih.gov 2-MeS-ATP is recognized as a potent, non-selective agonist at P2 receptors, activating various P2X and P2Y subtypes. medchemexpress.comtargetmol.com The methylthio group enhances the interaction with the receptor binding pocket, often leading to increased potency compared to the parent compound, ATP. nih.gov This modification was instrumental in early studies helping to distinguish between P1 (adenosine) and P2 (ATP) receptor families, as 2-MeS-ATP does not activate adenosine receptors. nih.gov

Relative Stability to Ectonucleotidase Degradation